molecular formula C14H22O3 B8545719 Linalyl acetoacetate CAS No. 25456-03-5

Linalyl acetoacetate

Cat. No. B8545719
M. Wt: 238.32 g/mol
InChI Key: ZANSWOBXLYAUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06551987B1

Procedure details

The pro-accord 3,7-dimethyl-1,6-octadien-3-yl 3-(naphthyl)-3-oxo-propionate, which is a β-ketoester pro-accord, is prepared by treating 3,7-dimethyl-1,6-octadien-3-ol (linalool), which is a fragrance raw material according to the present invention, with diketene under suitable conditions to form intermediate 3,7-dimethyl-1,6-octadien-3-yl 3-oxo-butyrate, which is subsequently treated with 2-naphthoyl chloride to yield the pro-accord. 3,7-Dimethyl-1,6-octadien-3-yl 3-(β-naphthyl)-3-oxo-propionate when exposed to suitable conditions (e.g., exposure to nascent moisture) breaks down to release a mixture of linalool and methyl β-naphthyl ketone, both of which are fragrance raw materials as defined herein.
Name
3,7-dimethyl-1,6-octadien-3-yl 3-(naphthyl)-3-oxo-propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
β-ketoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:11](=[O:26])[CH2:12][C:13]([O:15][C:16]([CH3:25])([CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[CH:17]=[CH2:18])=[O:14])C2C(=CC=CC=2)C=CC=1.CC(O)(CCC=C(C)C)C=C.C=C1OC(=O)C1>>[O:26]=[C:11]([CH3:1])[CH2:12][C:13]([O:15][C:16]([CH3:25])([CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[CH:17]=[CH2:18])=[O:14]

Inputs

Step One
Name
3,7-dimethyl-1,6-octadien-3-yl 3-(naphthyl)-3-oxo-propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(CC(=O)OC(C=C)(CCC=C(C)C)C)=O
Step Two
Name
β-ketoester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)(CCC=C(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC(C=C)(CCC=C(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.